![molecular formula C11H12N4O B2607217 1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 2137826-49-2](/img/structure/B2607217.png)
1-(4-Azido-3,4-dihydro-2H-quinolin-1-yl)ethanone
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Overview
Description
Synthesis Analysis
Quinoline, the core structure of this compound, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline moiety, which is a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C11H12N4O .
Scientific Research Applications
Antifungal Applications
The azido compound has shown promise in the development of novel strobilurin fungicides . These fungicides are designed to combat various phytopathogenic fungi, which are responsible for significant crop losses. For instance, compounds based on similar structures have exhibited up to 100% antifungal activity in vitro against pathogens like Erysiphe graminis and Puccinia sorghi Schw. . The potential for this azido compound to serve as a fungicidal candidate is significant, especially considering the need for new solutions in agricultural disease management.
Chemoproteomic Studies
In chemoproteomics, the azido group of the compound can be utilized for ligandability studies . It can act as a cysteine-reactive small-molecule fragment, which is essential for probing both traditionally druggable and difficult-to-target proteins . This application is crucial for understanding protein functions and interactions, which can lead to the discovery of new drug targets.
Targeted Protein Degradation
The azido compound can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules. These molecules are used for targeted protein degradation, a therapeutic strategy that eliminates disease-causing proteins from cells . The ability to degrade specific proteins selectively offers a powerful approach to treat various diseases, including cancer.
Synthesis of Novel Compounds
Organic azides, like the azido compound , are versatile intermediates in organic synthesis. They can undergo the Staudinger reaction to form iminophosphoranes, which can be further hydrolyzed into primary amines . This reaction is fundamental in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.
Covalent Ligand Discovery
The azido compound can be used in fragment-based covalent ligand discovery . This approach is used to identify covalent inhibitors that can bind irreversibly to target enzymes or receptors . Such inhibitors have applications in drug development, particularly for targets where non-covalent inhibitors are less effective.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. As a versatile building block, it could be used to synthesize a variety of novel compounds with different mechanisms of action.
properties
IUPAC Name |
1-(4-azido-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-8(16)15-7-6-10(13-14-12)9-4-2-3-5-11(9)15/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHNBDDOJZRXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C2=CC=CC=C21)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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